ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.
Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic rings using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or aromatic compounds.
Scientific Research Applications
Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrazole and thiazole rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13-8-9-13)23-24(17)15-6-4-3-5-7-15/h3-7,11-13H,2,8-10H2,1H3,(H,21,22,26) |
InChI Key |
BRVQWPLOHITWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.